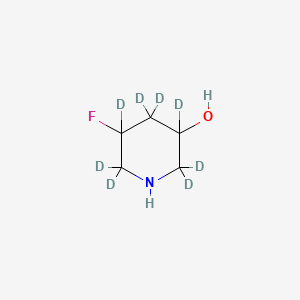
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol typically involves multiple steps. One common method involves the fluorination of a piperidine precursor. For example, the fluorination of pyridine by CoF3 at elevated temperatures (150°C) can yield fluorinated products . The reaction conditions often require careful control of temperature and the use of specific fluorinating agents to achieve the desired product.
Industrial Production Methods
Industrial production of fluorinated piperidines may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. The process may also include purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated compound with similar applications in chemistry and biology.
Fluoropyridines: A class of compounds with similar fluorine substitution patterns and applications.
Uniqueness
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination can result in distinct chemical and biological properties, making it valuable for specific applications where other fluorinated compounds may not be as effective.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,2,3,4,4,5,6,6-octadeuterio-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI Key |
NEKACQUHAHXIIL-JVKIUYSHSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])F)([2H])[2H])([2H])[2H])([2H])O)[2H] |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















